

An In-depth Technical Guide to the Physical Properties of 2-Furoylacetonitrile

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Compound of Interest

Compound Name: 2-Furoylacetonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and spectral properties of **2-Furoylacetonitrile** (CAS No: 31909-58-7). The information herein is compiled from various scientific sources to support research, development, and quality control activities involving this compound.

Chemical Identity

2-Furoylacetonitrile, also known as 3-(furan-2-yl)-3-oxopropanenitrile, is a solid organic compound.^{[1][2][3]} Its fundamental identifiers and chemical structure are summarized below.

Identifier	Value
IUPAC Name	3-(furan-2-yl)-3-oxopropanenitrile ^[3]
CAS Number	31909-58-7
Molecular Formula	C ₇ H ₅ NO ₂
Molecular Weight	135.12 g/mol
SMILES	O=C(CC#N)C1=CC=CO1
InChI Key	RZNSHBXVTAHWPP-UHFFFAOYSA-N

Physical Properties

The key physical properties of **2-Furoylacetonitrile** are presented in the following table. It is important to note that while the melting point has been experimentally determined, the boiling point and density are currently based on estimations, as precise experimental data is not widely available in published literature.

Property	Value	Source(s)
Physical Form	Solid, Powder[4]	[4]
Color	Beige to light brown[4]	[4]
Melting Point	81-85 °C[5]	[5]
Boiling Point	248.79°C (rough estimate)[4]	[4]
Density	1.3124 g/cm ³ (rough estimate) [4]	[4]
Solubility	Information on specific solubility values in various solvents is not extensively documented. However, based on its chemical structure (containing polar functional groups like a ketone and a nitrile, as well as a furan ring), it is anticipated to be soluble in polar organic solvents.	

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of **2-Furoylacetonitrile**. While comprehensive spectral data with peak-by-peak analysis is not fully available in the public domain, the following table summarizes the available information.

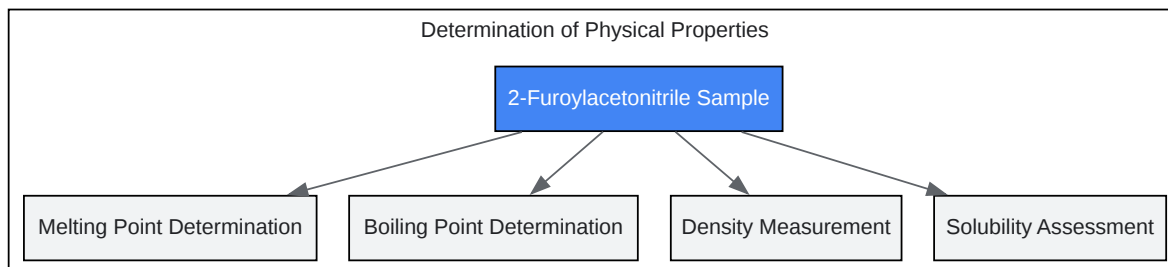
Spectroscopic Technique	Available Data / Expected Characteristics	Source(s)
^1H NMR	Spectra are available, but detailed chemical shift assignments are not provided in the search results.	
^{13}C NMR	PubChem indicates the availability of ^{13}C NMR spectra. [3] Based on its structure, characteristic peaks for the furan ring, the carbonyl group, the methylene group, and the nitrile group are expected.	[3]
Infrared (IR) Spectroscopy	ATR-IR spectra have been recorded.[3] Key expected absorption peaks include C=O stretching (ketone), C \equiv N stretching (nitrile), C-H stretching (furan ring), and C-O stretching (furan ring).	[3]
Mass Spectrometry (MS)	GC-MS data is available, with major peaks observed at m/z 95 and 135.[3] The peak at m/z 135 corresponds to the molecular ion $[\text{M}]^+$.	[3]

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the key physical and spectral properties of **2-Furoylacetonitrile**.

Determination of Physical Properties

A general workflow for the experimental determination of the physical properties of a solid organic compound like **2-Furoylacetonitrile** is outlined below.



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Workflow for Physical Property Determination

The melting point of a solid organic compound is a critical indicator of its purity.

Methodology:

- A small, finely powdered sample of **2-Furoylacetonitrile** is packed into a capillary tube, which is sealed at one end.
- The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
- The sample is heated at a slow, controlled rate.
- The temperature at which the solid first begins to melt and the temperature at which the last of the solid melts are recorded as the melting point range.

For solids with a high boiling point, specialized techniques are required.

Methodology:

- A small amount of the substance is placed in a small test tube.
- A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the sample.

- The test tube is attached to a thermometer and heated in a suitable high-temperature bath (e.g., silicone oil).
- As the temperature rises, air escapes from the capillary tube. The boiling point is the temperature at which the liquid begins to enter the capillary tube upon cooling.

The density of a solid can be determined by the displacement method.

Methodology:

- A known mass of **2-Furoylacetonitrile** is weighed accurately.
- A graduated cylinder is partially filled with a liquid in which the compound is insoluble, and the initial volume is recorded.
- The weighed solid is carefully added to the graduated cylinder, and the new volume is recorded.
- The density is calculated by dividing the mass of the solid by the volume of the displaced liquid.

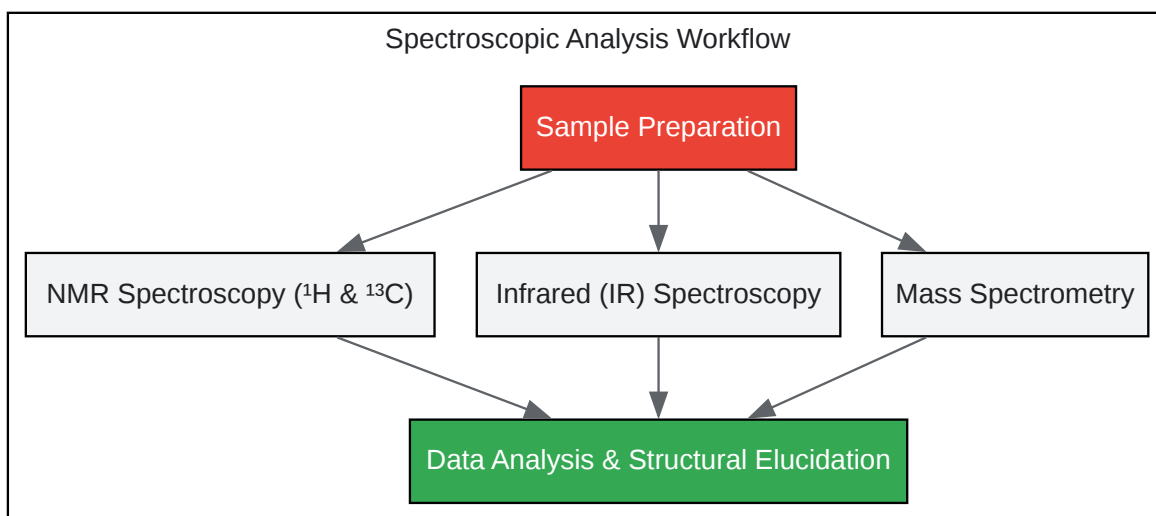
The solubility of a compound in various solvents provides insights into its polarity and potential applications.

Methodology:

- A small, measured amount of **2-Furoylacetonitrile** (e.g., 10 mg) is placed in a series of test tubes.
- A measured volume of a specific solvent (e.g., 1 mL of water, ethanol, acetone, DMSO) is added to each test tube.
- The mixtures are agitated at a constant temperature.
- Solubility is observed and can be quantified by determining the mass of the solute that dissolves in a given volume of the solvent.

Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of **2-Furoylacetonitrile**.



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Workflow for Spectroscopic Analysis

Sample Preparation:

- Approximately 5-25 mg of **2-Furoylacetonitrile** is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial.[1]
- The solution is then transferred to a clean NMR tube.[1]
- If any solid particles are present, the solution should be filtered through a small plug of glass wool in a Pasteur pipette to prevent distortion of the magnetic field.

Sample Preparation (ATR method):

- A small amount of the solid **2-Furoylacetonitrile** is placed directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.[6]
- Pressure is applied to ensure good contact between the sample and the crystal.[6]

Sample Preparation:

- A dilute solution of **2-Furoylacetonitrile** is prepared in a volatile organic solvent (e.g., methanol, acetonitrile). A typical starting concentration is around 1 mg/mL, which is then further diluted.[7]
- The solution must be free of any particulate matter; filtration may be necessary.[7]
- The final solution is placed in a mass spectrometry vial.[7]

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References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. 2-Furoylacetonitrile | C7H5NO2 | CID 141671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-FUROYLACETONITRILE price, buy 2-FUROYLACETONITRILE - chemicalbook [m.chemicalbook.com]
- 5. 2-FUROYLACETONITRILE | 31909-58-7 [chemicalbook.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
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